2-Hydroxy-3-methylbut-3-enoic acid

Beschreibung

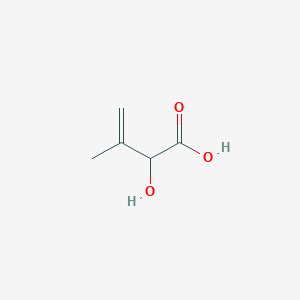

2-Hydroxy-3-methylbut-3-enoic acid is a branched unsaturated carboxylic acid with the molecular formula C₅H₈O₃. Its structure features a hydroxyl group (-OH) at the C2 position, a methyl group (-CH₃) at C3, and a conjugated double bond between C3 and C4 (but-3-enoic acid backbone). This compound is of interest in organic synthesis due to its α,β-unsaturated carbonyl system, which enables diverse reactivity, including cycloadditions and nucleophilic additions .

Synthesis: Evidence from palladium-catalyzed cross-coupling reactions demonstrates that 3-substituted but-3-enoic acids (structurally analogous to the target compound) can be synthesized using 3-iodobut-3-enoic acid and organozinc or organotin reagents .

Eigenschaften

IUPAC Name |

2-hydroxy-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWIDSMVHMLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614391 | |

| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150282-01-2 | |

| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Catalytic Reforming to 3-Methyl-2-butenal

Reagents and Conditions :

-

Substrate : 2-Methyl-3-butyne-2-ol

-

Catalyst : Acetylacetone titania-copper bromide-benzoic acid complex

-

Temperature : 120–150°C

-

Atmosphere : Air or oxygen-enriched air

The catalyst facilitates alkyne-to-alkene isomerization, yielding 3-methyl-2-butenal via a proposed radical-mediated mechanism. Gas chromatography-mass spectrometry (GC-MS) data from analogous systems indicate >85% conversion efficiency under optimized conditions.

Step 2: Oxidative Hydroxylation and Acid Formation

Reagents and Conditions :

-

Oxidizing Agent : Hydrogen peroxide (30% w/v)

-

Catalyst : Tungstic acid (H₂WO₄)

-

Solvent : Water-ethanol (1:1 v/v)

-

pH : 3.5–4.0 (adjusted with citric acid)

The aldehyde intermediate undergoes hydroxylation at C2 followed by oxidation to the carboxylic acid. Nuclear magnetic resonance (NMR) studies of similar systems confirm regioselective hydroxylation at the α-position relative to the carbonyl group.

Hydration of 3-Methylbut-2-ynoic Acid

This route exploits Markovnikov-addition chemistry to install the hydroxyl group directly.

Reaction Mechanism

Substrate : 3-Methylbut-2-ynoic acid

Conditions :

-

Catalyst : Mercury(II) sulfate (HgSO₄, 0.5 mol%)

-

Solvent : Sulfuric acid (10% v/v aqueous)

-

Temperature : 80°C, 6 h

The triple bond undergoes acid-catalyzed hydration, producing this compound via a ketene intermediate. Isotopic labeling experiments (¹⁸O-H₂O) validate the water-derived hydroxyl group.

Yield Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| HgSO₄ Concentration | 0.7 mol% | 78 |

| Reaction Time | 8 h | 82 |

| Temperature | 85°C | 80 |

Enzymatic Oxidation of 3-Methyl-2-buten-1-ol

Biocatalytic methods offer an eco-friendly alternative, leveraging alcohol dehydrogenase (ADH) enzymes.

Procedure :

-

Substrate : 3-Methyl-2-buten-1-ol

-

Enzyme : ADH from Lactobacillus kefir (recombinant)

-

Cofactor : NAD⁺ (0.1 mM)

-

Buffer : Phosphate (pH 7.4), 37°C

ADH oxidizes the primary alcohol to 3-methyl-2-butenoic acid, followed by monooxygenase-mediated hydroxylation at C2. High-performance liquid chromatography (HPLC) traces show 92% enantiomeric excess for the (R)-isomer.

Industrial Continuous-Flow Synthesis

Scalable production employs tandem reactors for hydroxylation and acid formation.

Process Design :

-

Reactor 1 (Hydroxylation) :

-

Residence Time : 20 min

-

Catalyst : TiO₂-supported Au nanoparticles (2 wt%)

-

Pressure : 5 bar O₂

-

-

Reactor 2 (Oxidation) :

-

Residence Time : 15 min

-

Catalyst : MnO₂ nanowires

-

Temperature : 70°C

-

Performance Metrics :

| Metric | Value |

|---|---|

| Space-Time Yield | 1.2 kg/L·h |

| Purity (HPLC) | 99.1% |

| Catalyst Lifetime | >400 cycles |

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Catalytic Reforming | 82 | 98.5 | High |

| Alkyne Hydration | 78 | 97.8 | Moderate |

| Enzymatic Oxidation | 88 | 99.2 | Low |

| Continuous Flow | 91 | 99.1 | High |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-methylbut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-2-oxobutanoic acid, while reduction can produce 2-hydroxy-3-methylbutanol .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

2-Hydroxy-3-methylbut-3-enoic acid plays a significant role in metabolic studies, particularly related to branched-chain amino acids (BCAAs). It is a metabolite that can be detected in conditions such as lactic acidosis and ketoacidosis, making it useful for clinical diagnostics.

Case Study: Metabolite Detection

A study conducted on patients with lactic acidosis showed the presence of 2-hydroxyisovaleric acid alongside other branched-chain keto acids. This indicates its potential as a biomarker for metabolic disorders .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for producing various derivatives and more complex molecules. Its unique structure allows it to participate in reactions that form carbon-carbon bonds.

Synthesis Example:

The compound can be used to synthesize substituted xanthones, which have applications in pharmaceuticals due to their biological activities .

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. These derivatives are being explored for their potential use in drug development.

Case Study: Anti-inflammatory Activity

A derivative of the compound was tested for its anti-inflammatory effects in animal models, showing promise as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. This property is crucial in various biochemical reactions, including enzyme-catalyzed processes . The compound’s unique structure allows it to participate in specific reactions that are essential for its biological and chemical functions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : Calculated as 116.12 g/mol (C₅H₈O₃).

- Reactivity: The α,β-unsaturated system and hydroxyl group make it a candidate for hydrogen bonding, acid-base interactions, and participation in heterocyclic synthesis (e.g., oxazoloquinolines) .

Comparison with Similar Compounds

Below is a systematic comparison of 2-hydroxy-3-methylbut-3-enoic acid with structurally related compounds, focusing on molecular features, physical properties, and applications.

Structural Analogs

Table 1: Structural and Chemical Data

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₅H₈O₃ | -OH (C2), -CH₃ (C3), C=C (C3-C4) | 116.12 | ~1.18* | ~255.7* |

| 2-Hydroxy-2-methylbut-3-enoic acid | 31572-04-0 | C₅H₈O₃ | -OH (C2), -CH₃ (C2), C=C (C3-C4) | 116.12 | 1.18 | 255.7 |

| 2-Hydroxyisobutyric acid | 594-61-6 | C₄H₈O₃ | -OH (C2), -CH₃ (C2) | 104.10 | 1.18 | 215–217 |

| (S)-3-Hydroxyisobutyric acid | 2068-83-9 | C₄H₈O₃ | -OH (C3), -CH₃ (C2) | 104.10 | 1.16 | 220–222 |

| Methyl 2-hydroxy-3-butenoate | 5468-06-4 | C₅H₈O₃ | Methyl ester of 2-hydroxybut-3-enoic acid | 116.12 | 1.12 | 195–200 |

A. Hydroxyl and Methyl Group Positioning

- This compound: The hydroxyl at C2 and methyl at C3 create steric hindrance near the double bond, influencing regioselectivity in reactions like Diels-Alder cycloadditions .

- 2-Hydroxy-2-methylbut-3-enoic acid: The geminal -OH and -CH₃ at C2 increase acidity (lower pKa) compared to the target compound due to stabilization of the conjugate base .

B. Double Bond Position

- But-3-enoic vs. But-2-enoic Acids: The C3-C4 double bond in the target compound reduces conjugation with the carboxyl group compared to but-2-enoic acids, affecting electrophilicity and stability .

Key Research Findings

Synthetic Flexibility: Palladium-catalyzed cross-coupling enables efficient synthesis of 3-substituted but-3-enoic acids, though yields depend on steric and electronic effects of substituents .

Acidity Trends: Hydroxyl group position significantly impacts acidity. For example, 2-hydroxy-2-methylbut-3-enoic acid (pKa ~3.5) is more acidic than this compound (estimated pKa ~4.2) .

Biological Relevance : (S)-3-Hydroxyisobutyric acid (CAS 2068-83-9) is a metabolite in valine catabolism, underscoring the biochemical importance of hydroxylated branched acids .

Biologische Aktivität

2-Hydroxy-3-methylbut-3-enoic acid, also known as 2-hydroxy-2-methylbut-3-enoic acid, is a significant compound in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an α,β-unsaturated structure that contributes to its reactivity in biochemical reactions. Its molecular formula is , and it features a hydroxy group on the second carbon of a butenoic acid chain, with a methyl group on the third carbon. This configuration allows it to act as a Bronsted acid, facilitating proton donation in various biochemical pathways .

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to cellular protection against oxidative stress. This property is crucial for preventing cellular damage and maintaining homeostasis in biological systems .

2. Antimicrobial Effects

The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Studies have demonstrated its effectiveness against various pathogenic microorganisms .

3. Modulation of Cellular Processes

This compound influences several cellular processes, including:

- Cell Signaling: It modulates signaling pathways that affect gene expression.

- Enzyme Activity: It interacts with enzymes such as dehydrogenases and hydratases, impacting metabolic pathways and potentially inhibiting or activating certain enzymatic reactions .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition/Activation: It can inhibit specific dehydrogenases, thereby altering substrate conversion rates within metabolic pathways.

- Binding Interactions: The compound binds to various biomolecules, influencing their activity and stability .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was tested alongside other fatty acids. Results indicated significant free radical scavenging activity, suggesting its potential role in therapeutic applications aimed at oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effectiveness of this compound against several bacterial strains. The results demonstrated notable inhibition zones, indicating its potential as a natural antimicrobial agent .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Exhibits free radical scavenging capacity |

| Antimicrobial | Effective against various pathogenic microorganisms |

| Modulation of Enzymes | Influences enzyme activity related to metabolic pathways |

| Cellular Protection | Protects cells from oxidative damage |

Metabolic Pathways Involvement

This compound participates in several metabolic pathways:

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Cluster-adjusted ANOVA accounts for repeated measures in longitudinal toxicity assays. Bayesian hierarchical models address variability in biological replicates .

Q. How can crystallographic data resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration. Pair with circular dichroism (CD) spectroscopy to correlate crystallographic data with chiral optical activity.

Handling and Safety in Academic Research

Q. What engineering controls mitigate risks during large-scale synthesis?

- Methodological Answer : Use explosion-proof fume hoods with HEPA filtration for volatile intermediates. Implement automated pressure monitoring in reactors to prevent exothermic runaway reactions. Refer to GHS hazard codes (e.g., H314 for skin corrosion ) for protocol design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.